molecular formula C10H10 B12291557 Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene CAS No. 1610-51-1

Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene

Cat. No.: B12291557
CAS No.: 1610-51-1
M. Wt: 130.19 g/mol
InChI Key: DSRWYKDJQBPSKP-UHFFFAOYSA-N
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Description

Historical Context and Early Research Directions

The initial impetus for the study of Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene and related small-ring fused aromatic molecules stemmed from a desire to understand the limits of aromaticity. Early investigations in the latter half of the 20th century were driven by questions surrounding the "Mills-Nixon effect," which postulated that fusing small rings to a benzene (B151609) nucleus could induce bond fixation, effectively distorting the delocalized π-system.

A pivotal moment in the exploration of this compound came in 1978 when a team of researchers including Santiago, Gandour, Houk, Nutakul, Cravey, and Thummel published their work on the photoelectron and ultraviolet spectra of a series of small-ring fused aromatic molecules, including this compound. Their work provided some of the first experimental data on the electronic structure of this strained system. Subsequent research, such as the ab initio calculations on its ionization potentials by Galasso in 1990, further solidified its importance as a model for theoretical and computational chemistry. researchgate.net

The synthesis of this compound, also known as benzo[1,2:4,5]dicyclobutene, was a key achievement that enabled these early studies. While specific, detailed synthetic procedures for this exact molecule are often embedded within broader studies of strained systems, the general approach involves the construction of the dicyclobutabenzene core. One established method for creating similar benzocyclobutene structures involves the gas-phase pyrolysis of appropriate precursors. pnas.org For instance, the pyrolysis of o-chloromethyltoluenes has been a general method for synthesizing benzocyclobutenes. pnas.org A new and convenient synthesis of benzo[1,2:4,5]dicyclobutenes has also been reported, providing a route to these valuable strained compounds. rsc.org

Structural Uniqueness and Nomenclature within Polycyclic Hydrocarbons

The defining feature of this compound is its tricyclic framework, which forces the central benzene ring into a state of considerable strain. This strain arises from the fusion of two four-membered rings, which deviate significantly from the ideal bond angles of both sp² and sp³ hybridized carbon atoms. This geometric distortion is of great interest to chemists as it influences the molecule's physical and chemical properties.

The systematic name, this compound, is derived following the von Baeyer system for naming polycyclic hydrocarbons, which is a subset of the broader IUPAC nomenclature for organic chemistry. acdlabs.comjst.go.jpiupac.org The name is broken down as follows:

Tricyclo: Indicates the presence of three rings in the structure.

[6.2.0.03,6]: These numbers within the brackets describe the connectivity of the rings. The first two numbers indicate the number of carbon atoms in the two largest bridges connecting the two main bridgehead atoms. The subsequent superscripted numbers denote the location and number of atoms in the additional bridges.

deca: Specifies that there are a total of ten carbon atoms in the polycyclic system.

-1(8),2,6-triene: This suffix indicates the presence and location of three double bonds within the structure.

According to IUPAC rules for numbering fused polycyclic systems, the structure is oriented to have the maximum number of rings in a horizontal row, and the numbering proceeds clockwise from the uppermost, rightmost ring. acdlabs.com

Academic Significance and Fundamental Research Questions

The academic significance of this compound lies primarily in its utility as a model system for exploring fundamental concepts in physical organic chemistry. The inherent strain within the molecule provides a unique laboratory for studying:

Aromaticity and Bond Delocalization: Researchers have used this molecule to investigate how severe geometric distortion affects the resonance stabilization and electronic properties of a benzene ring.

Photoelectron and UV Spectroscopy: The electronic transitions of this molecule, as probed by spectroscopic techniques, offer insights into how strain influences orbital energies. nist.gov

Thermochemistry: The heat of hydrogenation and enthalpy of formation provide quantitative measures of the molecule's thermodynamic stability, or lack thereof, due to strain. nist.govgoogle.com

Fundamental research questions that have been addressed by studying this and related compounds include:

To what extent can a benzene ring be distorted before it loses its aromatic character?

How does ring strain affect the reactivity of the fused aromatic system?

Can spectroscopic and computational methods accurately predict the structural and electronic consequences of fusing small rings to an aromatic nucleus?

Detailed Research Findings

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀ nist.gov
Molecular Weight 130.1864 g/mol nist.gov
CAS Registry Number 1610-51-1 nist.gov

Spectroscopic and Thermochemical Data

The following tables present key experimental and computational data that have been instrumental in characterizing the electronic structure and stability of this compound.

Ionization Energy

MethodIonization Energy (eV)Reference
Photoelectron Spectroscopy8.17 nist.gov

Thermochemical Data

ParameterValueUnitsMethodReference
Enthalpy of Hydrogenation (ΔrH°)-245 ± 1kJ/molChyd google.com
Enthalpy of Formation (liquid, ΔfH°liquid)310.kJ/molChyd nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1610-51-1

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[6.2.0.03,6]deca-1(8),2,6-triene

InChI

InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2

InChI Key

DSRWYKDJQBPSKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CC3)C=C21

Origin of Product

United States

Reaction Mechanisms and Reactivity of Tricyclo 6.2.0.03,6 Deca 1 8 ,2,6 Triene

Pericyclic Rearrangement Pathways

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a major avenue of reactivity for Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene. These reactions are governed by the principles of orbital symmetry, which dictate the stereochemical outcome and feasibility of a given pathway.

The most prominent pericyclic rearrangement for this system is the electrocyclic ring-opening of the cyclobutene (B1205218) moiety. bris.ac.uk This process relieves some of the inherent ring strain and leads to the formation of a more stable, conjugated system. The stereochemistry of this ring-opening is dictated by the Woodward-Hoffmann rules, which predict a conrotatory or disrotatory motion of the substituents at the breaking single bond, depending on whether the reaction is induced by heat or light. For a 4π-electron system like cyclobutene, thermal ring-opening is a conrotatory process, while photochemical ring-opening is disrotatory.

Intramolecular cycloadditions involving the diene systems within the molecule are also plausible. For instance, a [4+2] cycloaddition, or Diels-Alder reaction, could occur between the diene of the benzocyclobutadiene portion and one of the double bonds of the cyclobutene ring, leading to even more complex polycyclic structures. The feasibility of such intramolecular pathways is highly dependent on the geometric constraints imposed by the rigid tricyclic framework. sandiego.edu

Thermal and Photochemical Transformations of the Tricyclic Core

The tricyclic core of this compound is susceptible to transformations under both thermal and photochemical conditions, primarily driven by the high strain energy of the molecule.

Thermal Transformations: Upon heating, the molecule is expected to undergo electrocyclic ring-opening of the cyclobutene ring as the primary transformation. This process would lead to the formation of a highly reactive ortho-quinodimethane intermediate. The stability of this intermediate and its subsequent reaction pathways, such as dimerization or trapping by other reagents, are key areas of investigation. The significant relief of ring strain provides a strong thermodynamic driving force for this transformation. researchgate.net

Photochemical Transformations: Photochemical activation can lead to different reaction pathways compared to thermal conditions. For 4π-electron systems like the cyclobutene ring, photochemical induction favors a disrotatory ring-opening. bris.ac.uk Furthermore, photochemical excitation can populate different electronic states, potentially enabling [2+2] cycloaddition reactions, either intramolecularly or with other unsaturated molecules. The specific outcomes of photolysis are highly dependent on the wavelength of light used and the presence of photosensitizers.

Transformation TypeConditionsExpected Primary Product(s)
ThermalHeatingOrtho-quinodimethane intermediate
PhotochemicalUV irradiationIsomeric diene via disrotatory ring-opening

Intermediates in Reaction Sequences

The principal intermediate in the thermal reactions of this compound is the corresponding ortho-quinodimethane . This species is a highly reactive diene that can readily undergo a variety of subsequent reactions. Due to its transient nature, its direct observation is challenging and often relies on trapping experiments or spectroscopic techniques under matrix isolation conditions.

In photochemical reactions, other intermediates such as biradicals may be formed. These species can arise from the homolytic cleavage of C-C bonds upon absorption of light and can lead to a variety of rearrangement and addition products.

The study of these intermediates often employs advanced techniques:

Matrix Isolation Spectroscopy: Trapping the reactive intermediates in an inert gas matrix at very low temperatures (cryogenic conditions) allows for their spectroscopic characterization (e.g., by IR or UV-Vis spectroscopy) before they can react further. nih.govnih.gov

Trapping Experiments: The reactive intermediate is allowed to react with a known trapping agent, and the structure of the resulting stable product provides evidence for the structure of the intermediate.

Influence of Molecular Strain on Reactivity Profiles

The high degree of molecular strain in this compound is the dominant factor governing its reactivity. This strain arises from several sources:

Angle Strain: The deviation of bond angles from their ideal values, particularly in the four-membered cyclobutane (B1203170) and cyclobutadiene (B73232) rings.

Torsional Strain: Eclipsing interactions between adjacent C-H bonds.

Transannular Strain: Steric interactions between non-adjacent atoms across the rings.

This accumulated strain energy makes the molecule thermodynamically unstable and provides a significant driving force for reactions that relieve this strain. The electrocyclic ring-opening of the cyclobutene moiety is a prime example, as it converts a highly strained four-membered ring into a more flexible and conjugated open-chain system.

The strain also influences the kinetic aspects of its reactions. The activation energies for ring-opening reactions are generally lowered due to the release of strain in the transition state. This heightened reactivity makes this compound a valuable precursor for the synthesis of other complex molecules, as it can readily transform into reactive intermediates under relatively mild conditions.

Below is a table summarizing key identification and thermochemical data for the compound:

PropertyValueSource
IUPAC Name Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene nist.gov
CAS Number 1610-51-1 nist.gov
Molecular Formula C₁₀H₁₀ nist.gov
Molecular Weight 130.186 g/mol nist.gov
Enthalpy of Formation (liquid) 310. kJ/mol nist.gov

Theoretical and Computational Chemistry Studies of Tricyclo 6.2.0.03,6 Deca 1 8 ,2,6 Triene

Quantum Chemical Calculations for Equilibrium Structures and Isomerism

Quantum chemical calculations have been instrumental in understanding the geometry and stability of tricyclo[6.2.0.03,6]deca-1(8),2,6-triene and its various isomers.

A variety of computational methods have been employed to study this system. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (e.g., CCSD(T)), along with Density Functional Theory (DFT) using functionals like B3LYP, have been utilized to calculate the equilibrium structures and energies of C10H10 isomers. researchgate.netnih.gov These methods provide a robust framework for investigating molecules where electron correlation effects are significant. nih.gov For instance, DFT calculations have been widely used to investigate the geometries and spectroscopic properties of numerous carbene isomers, which can be structurally related to the title compound. frontiersin.org The choice of method, such as B3LYP or ωB97XD, and basis sets like 6-311+G(d,p), is crucial for obtaining accurate results for both singlet and triplet electronic states. frontiersin.org

Table 1: Comparison of Computational Methods for Molecular Property Prediction

Method Description Common Applications
HF (Hartree-Fock) An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. Initial geometry optimizations, molecular orbital analysis.
MP2 (Møller-Plesset) An ab initio method that adds electron correlation to the HF theory through perturbation theory. More accurate energy and geometry calculations than HF. researchgate.net
CCSD(T) (Coupled Cluster) A high-level ab initio method that provides very accurate results for energies and structures, often considered the "gold standard" of quantum chemistry. Benchmark calculations, systems where high accuracy is critical.
B3LYP (DFT) A hybrid density functional that combines a portion of Hartree-Fock exchange with DFT exchange and correlation. Widely used for a variety of systems due to its balance of accuracy and computational cost. nih.govresearchgate.net

The potential energy surface (PES) of the C10H10 isomers, including tricyclo[6.2.0.03,6]deca-1(8),2,6-triene, is complex, featuring numerous minima corresponding to different isomers and saddle points corresponding to the transition states connecting them. nih.govresearchgate.net Exploring these surfaces is essential for understanding the mechanisms of isomerization. osti.gov Computational methods can map out the reaction pathways, identify transition states, and calculate the activation barriers for interconversion between different isomers. nih.govmdpi.com For example, studies on related systems like the Cope rearrangement of 1,2,6-heptatriene have shown that different computational methods (DFT vs. CASSCF) can predict different reaction pathways (concerted vs. stepwise). nih.gov The exploration of the PES is crucial for identifying the global minimum energy structure and understanding the kinetic stability of various isomers. mdpi.com

Thermochemical Investigations

Thermochemical data, such as heats of formation and hydrogenation, provide critical information about the stability of tricyclo[6.2.0.03,6]deca-1(8),2,6-triene.

Experimental measurements have determined the heat of hydrogenation for tricyclo[6.2.0.03,6]deca-1(8),2,6-triene. vdoc.pub The value at 298 K is reported as 58.6 ± 0.3 kcal/mol (245.2 ± 1.3 kJ/mol). vdoc.pub This experimental value serves as a crucial benchmark for validating the accuracy of computational methods. vdoc.pub The standard enthalpy of formation for the liquid phase has also been reported as 310 kJ/mol. nist.gov

Table 2: Experimental Thermochemical Data for Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene

Thermochemical Quantity Value Units Reference
Heat of Hydrogenation (298 K) 58.6 ± 0.3 kcal/mol vdoc.pub
Heat of Hydrogenation (298 K) 245.2 ± 1.3 kJ/mol vdoc.pub
Standard Enthalpy of Formation (liquid) 310 kJ/mol nist.gov

Electronic Structure Analysis and Bonding Characterization

The electronic structure of tricyclo[6.2.0.03,6]deca-1(8),2,6-triene is of significant interest due to its unusual bonding arrangement and strained framework. Ab initio many-body calculations have been used to investigate the ionization potentials of related benzocycloalkenes, providing insight into their electronic structures. researchgate.net Photoelectron spectroscopy, coupled with theoretical calculations, has been used to probe the electronic structure of small-ring fused aromatic molecules, revealing how ring strain affects the aromatic system. nist.gov The ionization energy of tricyclo[6.2.0.03,6]deca-1(8),2,6-triene has been determined to be 8.17 eV by photoelectron spectroscopy. nist.gov This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and provides a direct measure of the molecule's electronic properties.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of novel or highly reactive molecules. For tricyclo[6.2.0.03,6]deca-1(8),2,6-triene and its isomers, theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra can be performed. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to identify transient species. For example, in the study of related complex molecules, calculated distinctive vibrational features of the most stable conformers have been used for their characterization. researchgate.net

Valence Isomerism and Non-Valence Isomerism Analysis

Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene is a valence isomer of naphthalene (B1677914) and azulene, meaning they share the same molecular formula (C10H10) but differ in their connectivity, and can be interconverted through pericyclic reactions. wikipedia.org The study of valence isomerism is a rich field, with well-known examples such as the valence isomers of benzene (B151609). researchgate.netwikipedia.org The interconversion of these isomers often involves significant structural rearrangements and can be explored computationally by mapping the potential energy surface. beilstein-journals.org Non-valence isomers, on the other hand, are constitutional isomers that cannot interconvert through pericyclic reactions. researchgate.net Quantum chemical calculations have been used to explore the vast landscape of both valence and non-valence isomers of C6H6, revealing a multitude of structures with varying stabilities. researchgate.net A similar approach can be applied to the C10H10 system to understand the relative energies and potential interconversion pathways of tricyclo[6.2.0.03,6]deca-1(8),2,6-triene and its numerous isomers.

Advanced Spectroscopic Characterization Techniques for Tricyclo 6.2.0.03,6 Deca 1 8 ,2,6 Triene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene and its isomers. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the determination of the chemical environment of each proton.

Detailed ¹H and ¹³C NMR spectral data have been reported for the closely related isomer, Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene. The ¹H NMR spectrum, recorded in CDCl₃ at 500 MHz, reveals distinct signals corresponding to the different protons in the molecule. The aromatic proton gives a singlet at δ 6.33 ppm. The spectrum also shows signals for the aliphatic protons, with a singlet at δ 3.27 ppm and two multiplets ranging from δ 3.04-3.06 ppm and δ 2.98-3.01 ppm.

The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, provides crucial information about the carbon framework. The spectrum displays signals at δ 145.3, 135.7, 127.1, 109.2, 29.0, and 27.0 ppm, confirming the presence of the unique carbon environments within the tricyclic structure.

¹H NMR Spectroscopic Data for Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene in CDCl₃

Chemical Shift (δ) [ppm]MultiplicityAssignment
6.33sAromatic CH
3.27sAliphatic CH₂
3.04-3.06mAliphatic CH₂
2.98-3.01mAliphatic CH₂

¹³C NMR Spectroscopic Data for Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene in CDCl₃

Chemical Shift (δ) [ppm]Assignment
145.3Aromatic C
135.7Aromatic C
127.1Aromatic C
109.2Aromatic C
29.0Aliphatic CH₂
27.0Aliphatic CH₂

Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak in the mass spectrum provides direct evidence of the compound's molecular formula, C₁₀H₁₀, with an average mass of approximately 130.19 g/mol .

For this compound, with its strained ring system, fragmentation is likely to be complex, potentially involving retro-Diels-Alder reactions or other pericyclic rearrangements to yield more stable carbocation fragments. The study of the fragmentation of the deuterated analog can help to distinguish between different proposed fragmentation mechanisms by tracking the location of the deuterium atoms in the fragment ions.

Photoelectron Spectroscopy for Ionization Potentials

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization potentials of a molecule, offering insights into its electronic structure and bonding. Theoretical studies utilizing ab initio many-body calculations have been performed to determine the ionization potentials of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene. These computational approaches provide valuable theoretical data that complement experimental He(I) photoelectron spectra.

The research conducted by Galasso and colleagues involved the use of Cederbaum's outer-valence Green-function formalism to calculate the ionization potentials of a series of related polycyclic hydrocarbons, including the tricyclodecatriene system. While the specific numerical values for the ionization potentials were not detailed in the available abstracts, this work highlights the importance of high-level theoretical calculations in understanding the electronic properties of such complex molecules. The ionization potentials correspond to the energies required to remove electrons from the different molecular orbitals, and their values are sensitive to the degree of strain and conjugation within the molecule.

Vibrational Spectroscopy (e.g., Infrared) for Bond Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the types of chemical bonds present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as C=C stretching vibrations of the olefinic and aromatic components.

Despite a comprehensive search for scientific literature, detailed information regarding the functionalization and derivatization of the specific chemical compound this compound is not available.

The investigation included searches for strategies to introduce functional groups, methods for the synthesis of substituted derivatives, and the development of analogs with modified ring systems. The search results were limited to basic compound information from chemical databases and supplier listings for the parent compound and a very limited number of derivatives, without detailing their synthesis or further reactions.

Specifically, no research articles or detailed experimental procedures could be found that directly address the following required sections of the requested article:

Functionalization and Derivatization of the Tricyclo 6.2.0.03,6 Deca 1 8 ,2,6 Triene Scaffold

Development of Analogs with Modified Ring Systems

While information exists for related saturated or structurally modified tricyclic systems, this information falls outside the strict scope of the request, which is focused solely on Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Strained Building Block for Complex Molecules

The considerable ring strain within Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene, a consequence of its fused four-membered rings, makes it an activated precursor for the synthesis of more elaborate molecular structures. nist.gov Highly strained unsaturated carbocycles are high-energy compounds that are valuable as modern chemical tools. researchgate.net The reactivity of strained alkenes can be harnessed to promote complex transformations, often under milder conditions than their unstrained counterparts. illinois.edu

A key indicator of the strain energy within this molecule is its heat of hydrogenation. The enthalpy of formation for the liquid state of this compound has been determined to be 310 kJ/mol. nist.gov This high value reflects the potential energy stored within the molecule, which can be released in chemical transformations, driving reactions toward the formation of more stable products.

The utility of this compound as a building block is highlighted by its participation in various chemical reactions. For instance, it can be synthesized through methods such as the Diels-Alder reaction, a powerful tool for forming cyclic compounds. ontosight.ai Furthermore, its structure has been investigated for its potential as a fundamental unit in the creation of more complex molecules. ontosight.ai The presence of reactive π-systems within the strained rings allows for a variety of addition and cycloaddition reactions, making it a versatile intermediate in organic synthesis. The availability of derivatives, such as tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester, underscores its role as a starting material for further functionalization and elaboration into more complex structures. sigmaaldrich.comuni.lu

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀ nist.gov
Molecular Weight130.1864 g/mol nist.gov
CAS Registry Number1610-51-1 nist.gov
Enthalpy of Formation (liquid)310 kJ/mol nist.gov
Ionization Energy8.17 eV nist.gov

Methodological Advancements in Carbocyclic Compound Synthesis

The study of strained molecules like this compound contributes to the broader development of synthetic methodologies for carbocyclic systems. The synthesis of complex carbocyclic frameworks often relies on the strategic use of high-energy intermediates to construct intricate ring systems efficiently. nih.gov Methodologies involving the cyclization of 1,3-enynes and the use of nitroalkenes in cycloaddition reactions are prominent strategies for building such frameworks. nih.govrsc.org

While specific, named reactions developed directly from this compound are not widely documented, its chemistry is emblematic of the broader class of strained alkenes used in synthesis. For example, intramolecular [2+2] photocycloadditions of 1,6-dienes are a known method for producing tricyclic systems, demonstrating a pathway to related structural motifs. researchgate.net The principles learned from the reactivity of such strained systems can be applied to the rational design of new synthetic routes. The unique reactivity of strained alkenes can allow for reactions that would otherwise require significant activation, thereby enabling the synthesis of complex natural products and other challenging targets. illinois.edu

The development of enzymatic methods for the construction of highly strained carbocycles represents a significant advancement in this field. nih.gov While not yet reported for this specific triene, biocatalytic approaches could offer a future pathway to its chiral derivatives, opening up new avenues for its application in asymmetric synthesis. nih.gov

Table 2: Representative Reactions of Strained Alkenes in Organic Synthesis

Reaction TypeDescriptionGeneral Applicability
[4+2] Cycloaddition (Diels-Alder)Reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) system.Widely used for ring formation. ontosight.ai
[2+2] CycloadditionFormation of a cyclobutane (B1203170) ring from two alkene units.Common for strained systems, can be photochemically or catalytically induced. researchgate.net
Ene ReactionReaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile").A powerful C-C bond-forming reaction.
Ring-Opening MetathesisA type of olefin metathesis where a cyclic olefin is cleaved to form a linear polymer.Important in polymer chemistry.
Nucleophilic AdditionAddition of a nucleophile to one of the carbons of the double bond, driven by strain release.A common reaction pathway for strained alkenes. illinois.edu

Design of Novel Scaffolds for Chemical Research

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. mdpi.com The design of novel scaffolds is a cornerstone of medicinal chemistry and materials science, enabling the exploration of chemical space and the development of new therapeutic agents and functional materials. semanticscholar.orgmdpi.com An ideal scaffold possesses a well-defined and rigid three-dimensional structure, providing precise spatial orientation for the attached functionalities. mdpi.com

This compound presents a compelling candidate for a novel molecular scaffold. Its rigid, polycyclic framework offers a unique three-dimensional topology that is distinct from more common scaffold structures. The ability to functionalize this core, as evidenced by the existence of its carboxylic acid derivative, suggests that it can serve as a template for combinatorial derivatization. sigmaaldrich.com The synthesis of a dimer, 2-[2-tricyclo[6.2.0.0(3,6)]deca-1(8),2,6-trien-2-ylethyl]tricyclo[6.2.0.0(3,6)]deca-1(8),2,6-triene, further illustrates the potential for creating larger, well-defined architectures based on this fundamental unit. sigmaaldrich.com

The development of novel chemical scaffolds is crucial for identifying new drug candidates and materials with unique properties. nih.govnih.gov The sp³-rich and stereochemically complex nature of scaffolds derived from natural products is often cited as a desirable feature. semanticscholar.org While not a natural product itself, the intricate and rigid structure of this compound provides a synthetic platform that can be used to generate libraries of new compounds for biological screening and materials science applications.

Future Perspectives and Emerging Research Directions in Tricyclo 6.2.0.03,6 Deca 1 8 ,2,6 Triene Chemistry

Exploration of Undiscovered Synthetic Routes

The development of novel and efficient synthetic pathways to complex molecules is a cornerstone of organic chemistry. While the synthesis of some tricyclic systems is well-established, the exploration of new routes to Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene and its derivatives remains a fertile ground for discovery. Future research in this area is likely to focus on several key strategies:

Innovative Cycloaddition Reactions: The construction of the tricyclic framework could be approached through novel intramolecular [2+2] photocycloadditions of appropriately designed dienes. researchgate.net Research into new catalytic systems, potentially involving copper(I) or other transition metals, could offer greater control over stereochemistry and yield. researchgate.net The development of enantioselective variants of these cycloadditions would be a significant advancement, providing access to chiral tricyclic building blocks.

Rearrangement of Precursor Molecules: The thermal or photochemical rearrangement of more readily accessible polycyclic isomers could provide a powerful entry point to the this compound skeleton. Studies on the rearrangement of related bicyclo[n.1.0]polyenes suggest that such transformations can be highly efficient. rsc.org Future work could explore the design of specific precursors that, upon activation, cascade into the desired tricyclic structure.

Functionalization of Related Scaffolds: A promising strategy involves the synthesis of a related, more accessible tricyclic core, followed by functionalization to introduce the desired unsaturation. For instance, the synthesis of saturated or partially saturated tricyclo[6.2.0.0]decane systems, followed by selective dehydrogenation or elimination reactions, could provide a viable route.

A summary of potential future synthetic strategies is presented in Table 1.

Synthetic Strategy Key Features Potential Advantages
Catalytic CycloadditionsUse of transition metal catalysts (e.g., Cu(I))High stereocontrol, potential for enantioselectivity
Photochemical RearrangementsLight-induced transformation of precursorsAccess to highly strained systems
Stepwise FunctionalizationBuilding complexity on a simpler coreModular approach, allows for diversification

Deeper Mechanistic Understanding of Complex Transformations

The strained nature of this compound suggests that it will undergo a variety of fascinating and complex chemical transformations. A deeper mechanistic understanding of these reactions is crucial for harnessing their synthetic potential. Future research should aim to elucidate the intricate details of these processes.

Pericyclic Reactions: The triene system within the molecule is primed for pericyclic reactions, such as electrocyclic ring openings and sigmatropic rearrangements. rsc.org Detailed computational and experimental studies will be necessary to map out the potential energy surfaces of these transformations and to understand the factors that govern their stereochemical outcomes. The interplay between theoretical predictions and experimental validation will be critical in this endeavor. rsc.org

Reactivity with Electrophiles and Nucleophiles: The electron distribution and accessibility of the different parts of the molecule will dictate its reactivity towards a range of reagents. Mechanistic studies on the addition of electrophiles and nucleophiles will reveal the regioselectivity and stereoselectivity of these reactions, providing valuable information for the strategic functionalization of the tricyclic core.

Transition Metal-Catalyzed Reactions: The interaction of this compound with transition metals could lead to a host of novel transformations, including skeletal rearrangements, C-H activation, and cycloadditions. Understanding the coordination of the metal to the strained framework and the subsequent elementary steps of the catalytic cycle will be a key area of investigation.

Computational Design of Novel Tricyclic Architectures

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new chemical entities. In the context of this compound, computational methods will play a pivotal role in several key areas.

Stability and Reactivity Prediction: Quantum chemical calculations can provide valuable insights into the thermodynamic stability and kinetic reactivity of this compound and its derivatives. These calculations can help to identify the most promising synthetic targets and to predict the outcomes of chemical reactions. The ionization energy of the parent compound has been determined to be 8.17 eV through photoelectron spectroscopy, providing a benchmark for computational methods. nist.gov

Design of Functionalized Derivatives: Computational screening can be used to design novel derivatives of this compound with specific electronic or optical properties. By systematically modifying the substituents on the tricyclic core, it should be possible to tune its properties for specific applications in materials science.

Exploration of Reaction Mechanisms: As mentioned in the previous section, computational modeling will be essential for elucidating the mechanisms of complex rearrangements and reactions. By mapping out the reaction pathways and identifying transition states, these studies will provide a detailed picture of how these transformations occur.

The basic properties of the parent compound are summarized in Table 2.

Property Value Reference
Molecular FormulaC10H10 nist.govnih.gov
Molecular Weight130.1864 g/mol nist.gov
CAS Registry Number1610-51-1 nist.gov
Ionization Energy8.17 eV nist.gov

Expanding the Scope of Synthetic Utility and Materials Science Applications

While fundamental studies on the synthesis and reactivity of this compound are of great importance, the ultimate goal is to translate this knowledge into practical applications. The unique structural and electronic features of this tricyclic system suggest a range of potential uses.

Building Blocks in Organic Synthesis: Functionalized derivatives of this compound could serve as versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The strained framework could be used to introduce conformational constraints or to act as a precursor to other ring systems through controlled fragmentation or rearrangement reactions.

Organic Electronic Materials: Polycyclic aromatic hydrocarbons are of great interest for their potential applications in organic electronics. The extended π-system and rigid structure of this compound and its derivatives could lead to materials with interesting charge transport properties. The synthesis of polymers or oligomers incorporating this tricyclic unit is a particularly promising avenue for future research.

Molecular Scaffolds for Supramolecular Chemistry: The well-defined three-dimensional structure of the tricyclic core could be utilized as a scaffold for the construction of novel host-guest systems and other supramolecular assemblies. By attaching recognition motifs to the framework, it may be possible to create receptors for specific molecules or ions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclo(6.2.0.0³⁶)deca-1(8),2,6-triene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cycloaddition reactions or strain-driven rearrangements. For example, Diels-Alder reactions between cyclic dienes and quinones can form tricyclic frameworks, as seen in analogous compounds like tricyclo[6.2.1.0²⁷]undecane derivatives . Optimization requires factorial design experiments (e.g., varying temperature, catalysts, and solvents) to maximize yield while minimizing side reactions. Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for real-time monitoring of intermediates and products .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of tricyclo(6.2.0.0³⁶)deca-1(8),2,6-triene?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like COSY and NOESY, is essential for resolving spatial arrangements in strained tricyclic systems. X-ray crystallography provides definitive stereochemical assignments, while infrared (IR) spectroscopy identifies functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in peak assignments .

Q. How can researchers validate thermodynamic properties (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Computational methods (e.g., density functional theory, DFT) predict thermodynamic parameters, which are then validated experimentally via calorimetry. Discrepancies between theoretical and experimental values may arise from molecular strain or crystal packing effects. Outliers in datasets should be flagged using statistical criteria (e.g., ±2 standard deviations from the mean) and re-examined with alternative methodologies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for tricyclo(6.2.0.0³⁶)deca-1(8),2,6-triene derivatives?

  • Methodological Answer : Divergent reactivity (e.g., unexpected regioselectivity) often stems from conformational strain or solvent effects. Systematic comparison using PICO frameworks (Population: compound derivatives; Intervention: reaction conditions; Comparison: control experiments; Outcome: product distribution) isolates variables. Meta-analyses of published data, guided by FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), help identify methodological biases .

Q. How can computational modeling predict the compound’s supramolecular interactions (e.g., host-guest binding)?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies model interactions with macrocyclic hosts (e.g., cucurbiturils). Software like Gaussian or GROMACS calculates binding energies and transition states. Experimental validation via isothermal titration calorimetry (ITC) or NMR titration ensures computational accuracy. Researchers must account for solvent polarity and entropy changes in simulations .

Q. What factorial design approaches optimize catalytic asymmetric synthesis of enantiopure tricyclo derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral organocatalysts or transition-metal complexes) requires multi-factor optimization. Taguchi or Box-Behnken designs systematically test variables (e.g., catalyst loading, temperature, ligand structure). High-throughput screening accelerates parameter space exploration, while enantiomeric excess (ee) is quantified via chiral GC or HPLC .

Q. How do researchers address ethical challenges in studying high-energy intermediates derived from this compound?

  • Methodological Answer : Safety protocols for handling reactive intermediates (e.g., explosive peroxides) must align with institutional review board (IRB) guidelines. Life-cycle assessments (LCAs) evaluate environmental risks of synthetic pathways. Transparency in data reporting, including failed experiments, mitigates publication bias and supports reproducibility .

Methodological Frameworks

  • Theoretical Alignment : Use the PICO framework to structure hypotheses (e.g., "Does solvent polarity [Intervention] alter the reaction pathway [Outcome] of tricyclo derivatives [Population] compared to non-polar solvents [Comparison]?") .
  • Data Integrity : Cross-validate experimental results with NIST-standardized databases to minimize errors. Outliers in thermodynamic or spectroscopic data should trigger re-evaluation of instrumentation calibration or sample purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.